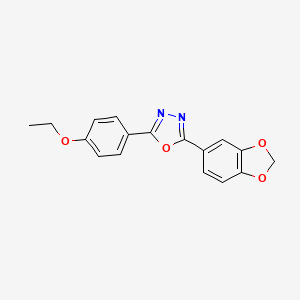

2-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves oxidative cyclization of hydrazones, which can be derived from various starting materials. For instance, the oxidative cyclization using chloramine-T as an oxidant has been demonstrated for synthesizing a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, showcasing the versatility of the synthetic methods available for this compound class (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of certain 1,3,4-oxadiazole derivatives was confirmed by X-ray diffraction, providing detailed insights into their molecular geometry and electronic structure (Sharma et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, reflecting their chemical properties. They have been used in reactions with benzyl amine, ethylene diamine, and o-phenylene diamine to afford compounds with better stabilized push-pull systems, indicating their reactivity towards nucleophilic substitution reactions (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazoles, such as melting points, solubility, and crystal structure, have been studied to understand their behavior in different environments. The crystal structure analysis provides insights into the packing, hydrogen bonding, and other intermolecular interactions critical for their physical stability and solubility (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles are characterized by their reactivity towards various chemical reagents and conditions. Their participation in different types of reactions, such as cyclization, substitution, and addition reactions, highlights their chemical versatility and reactivity. This makes them interesting candidates for further chemical modifications and applications in different fields (Paepke et al., 2009).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-20-13-6-3-11(4-7-13)16-18-19-17(23-16)12-5-8-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONOTZPZBOTBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-dichlorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5666609.png)

![5-(methylsulfonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666618.png)

![1-[(3-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5666620.png)

![3-allyl-1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-3-piperidinecarboxylic acid](/img/structure/B5666631.png)

![ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5666632.png)

![1-{[1-(4-methoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]methyl}-4-methyl-1,4-diazepane](/img/structure/B5666636.png)

![4-methyl-N-[(1-morpholin-4-ylcyclopentyl)methyl]pyrimidin-2-amine](/img/structure/B5666652.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5666660.png)

![1-(1-methyl-5-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B5666665.png)

![6-ethyl-N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5666670.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5666680.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5666686.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5666700.png)